molecular formula C14H10ClN3O B4630720 1-(3-Chlorophenyl)-3-(4-cyanophenyl)urea

1-(3-Chlorophenyl)-3-(4-cyanophenyl)urea

Cat. No.: B4630720
M. Wt: 271.70 g/mol
InChI Key: MJFLREUJYFSNTO-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-cyanophenyl)urea is a diarylurea derivative of high interest in pharmacological and organic chemistry research. This compound features a central urea scaffold, a structure known for its ability to form key hydrogen bonds, flanked by a 3-chlorophenyl group and a 4-cyanophenyl group . The specific positioning of the electron-withdrawing chlorine and cyano substituents on the aromatic rings is designed to influence the molecule's electronic properties, solubility, and its interaction with biological targets . In scientific research, diarylurea derivatives are extensively investigated for their potential as kinase inhibitors and for their cytotoxic activities . Similar compounds have demonstrated potent growth inhibitory profiles against various human cancer cell lines, including colon and prostate carcinomas, and some have been shown to act as strong pro-apoptotic agents, inducing programmed cell death . Furthermore, urea-based compounds are explored as allosteric modulators for G protein-coupled receptors (GPCRs), such as the CB1 receptor, highlighting their value in neuroscience and addiction research . Researchers value this chemical as a versatile building block for constructing more complex molecules and for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-cyanophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c15-11-2-1-3-13(8-11)18-14(19)17-12-6-4-10(9-16)5-7-12/h1-8H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFLREUJYFSNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Methodological Advancements for 1 3 Chlorophenyl 3 4 Cyanophenyl Urea

Established Synthetic Routes for Diaryl Urea (B33335) Scaffolds

The construction of the urea linkage (–NH-C(O)-NH–) between two different aryl moieties can be accomplished through several reliable methods. The classical approaches often involve highly reactive intermediates and have been refined over the years to improve safety and efficiency.

Phosgene (B1210022) and Phosgene Equivalent Methodologies

The traditional and most direct method for creating a urea linkage involves the use of phosgene (COCl₂) or its safer, easier-to-handle equivalents. rsc.orgsigmaaldrich.comnih.gov The general strategy involves the reaction of a primary amine with a phosgene equivalent to form a reactive isocyanate intermediate in situ. This intermediate is not isolated but is immediately trapped by a second, different amine to yield the unsymmetrical diaryl urea. nih.gov

Phosgene (COCl₂): As a highly toxic gas, the use of phosgene requires specialized equipment and stringent safety precautions. wikipedia.org The reaction involves bubbling phosgene through a solution of an amine, like 3-chloroaniline (B41212), in the presence of a base to form 3-chlorophenyl isocyanate. This isocyanate is then reacted with 4-aminobenzonitrile (B131773) to produce the target compound.

Phosgene Equivalents: To circumvent the hazards of phosgene, several solid or liquid substitutes have been developed. rsc.orgresearchgate.net These reagents are generally safer to handle and store while still providing the necessary carbonyl group. rsc.org

Phosgene EquivalentChemical NamePhysical StateKey Features
Triphosgene (B27547) (BTC) Bis(trichloromethyl) carbonateCrystalline SolidA stable, crystalline solid that decomposes into three equivalents of phosgene under reaction conditions. nih.govcommonorganicchemistry.com It is a widely used and safer alternative. nih.gov
Diphosgene Trichloromethyl chloroformateLiquidA liquid phosgene equivalent that is less volatile than phosgene but still highly toxic.
CDI 1,1'-CarbonyldiimidazoleCrystalline SolidA mild and safe reagent that reacts with an amine to form a carbamoyl (B1232498) imidazole (B134444) intermediate, which then reacts with a second amine. nih.govcommonorganicchemistry.com This method avoids chlorinated byproducts. nih.gov
CBT 1,1'-CarbonylbisbenzotriazoleCrystalline SolidA mild alternative that forms a carbamoyl benzotriazole (B28993) intermediate, which smoothly reacts with a second amine. nih.gov

The use of triphosgene is a common modern approach. For instance, an aniline (B41778) derivative can be reacted with triphosgene in the presence of a base like triethylamine (B128534) (Et₃N) to generate the isocyanate, which is then coupled with another amine to furnish the final urea product. nih.govmdpi.com

Isocyanate-Amine Coupling Reactions

The most straightforward and widely used method for synthesizing unsymmetrical diaryl ureas is the direct coupling of an aryl isocyanate with an aryl amine. commonorganicchemistry.comnih.govacs.org This reaction is typically high-yielding, atom-economical, and proceeds under mild conditions. researchgate.netacs.org

For the synthesis of 1-(3-Chlorophenyl)-3-(4-cyanophenyl)urea, this would involve the direct reaction of 3-chlorophenyl isocyanate with 4-aminobenzonitrile .

Reaction Scheme:

Cl-C₆H₄-NCO + NC-C₆H₄-NH₂ → Cl-C₆H₄-NH-C(O)-NH-C₆H₄-CN

The reaction is generally conducted by mixing the two reactants in a suitable aprotic solvent. No catalyst or base is typically required, and the reaction often proceeds to completion at room temperature or with gentle heating. commonorganicchemistry.comresearchgate.net The primary challenge of this method lies in the availability, stability, and safe handling of the isocyanate precursors, which are often synthesized using phosgene. wikipedia.orgacs.org

Advanced Coupling Strategies for Unsymmetrical Ureas

Beyond the classical methods, several advanced strategies have been developed to provide alternative, often milder or more versatile, routes to unsymmetrical ureas.

Carbamate (B1207046) Intermediates: Unsymmetrical ureas can be synthesized in a stepwise manner using carbamate intermediates. An amine is first reacted with a reagent like diphenyl carbonate or phenyl chloroformate to form a stable aryl carbamate. thieme-connect.comnih.gov This isolated carbamate is then treated with a second amine, which displaces the phenoxy group to form the desired urea. thieme-connect.comtandfonline.com This approach avoids the direct use of isocyanates.

Curtius Rearrangement: The Curtius rearrangement provides an isocyanate-free route starting from a carboxylic acid. The carboxylic acid is converted to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate intermediate. This intermediate is trapped in situ by an amine to form the urea. mdpi.comnih.gov This one-pot reaction has been refined using various activating agents for the carboxylic acid. mdpi.com

Catalytic Carbonylation: Modern methods focus on using less hazardous carbonyl sources like carbon monoxide (CO) or carbon dioxide (CO₂). rsc.orgionike.com Palladium-catalyzed C-N cross-coupling reactions have been developed to couple aryl halides with urea or sodium cyanate, providing a versatile route to various diaryl ureas. nih.govacs.orgorganic-chemistry.org Other catalyst systems using metals like copper or ruthenium have also been explored for the carbonylation of amines. nih.govorganic-chemistry.org

Carbonyl Sulfide (B99878) (COS): A novel, catalyst-free method utilizes carbonyl sulfide (COS) as the carbonyl source. By carefully controlling reaction temperatures and substrate ratios, unsymmetrical ureas can be synthesized with high selectivity from two different amines. rsc.orgrsc.org

Optimized Synthesis Protocols for this compound

The synthesis of this compound is most practically achieved via the isocyanate-amine coupling route. Optimization of this process focuses on maximizing yield and purity while maintaining operational simplicity.

Reaction Conditions and Yield Optimization

The direct coupling of 3-chlorophenyl isocyanate and 4-aminobenzonitrile is the most efficient pathway. Optimization involves careful selection of solvent, temperature, and reaction time.

ParameterConditionRationale / Outcome
Reactants 3-chlorophenyl isocyanate, 4-aminobenzonitrileEquimolar amounts are typically used for direct coupling.
Temperature Room Temperature to RefluxThe reaction is often exothermic and proceeds well at room temperature. Gentle heating (e.g., to 50-80°C) can be used to ensure completion, especially with less reactive amines. nih.gov
Reaction Time 1 - 24 hoursReaction progress can be monitored by TLC or LC-MS. Many reactions are complete within a few hours. nih.gov
Work-up FiltrationThe urea product often precipitates directly from the reaction mixture upon completion or after cooling. The solid is collected by filtration and washed with a suitable solvent (e.g., cold acetonitrile (B52724) or diethyl ether) to remove unreacted starting materials.
Purification RecrystallizationHigh purity can be achieved by recrystallizing the crude product from a solvent like ethanol (B145695) or an ethanol/water mixture.
Yield >90%This direct coupling method is typically very high-yielding.

A two-step, one-pot alternative using a phosgene equivalent like triphosgene is also highly effective. In this case, 3-chloroaniline is first converted to the isocyanate, followed by the addition of 4-aminobenzonitrile. The presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270), is crucial in the first step to neutralize the HCl generated. mdpi.comnih.gov

Solvent Systems and Catalyst Considerations

Solvent Systems: The choice of solvent is critical for managing reactant solubility and reaction rate.

Aprotic Solvents: Solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), and Dimethylformamide (DMF) are commonly used. commonorganicchemistry.comresearchgate.netnih.gov They are effective at dissolving the reactants without interfering with the reaction.

Ethers: Diethyl ether or THF are good choices, especially as the product may have low solubility, facilitating its isolation.

Acetonitrile: A versatile solvent that works well for both the reaction and subsequent product precipitation/crystallization. rsc.orgtandfonline.com

Ethanol: Can be used, particularly for recrystallization, but may lead to side reactions (formation of carbamates) if the isocyanate is heated for prolonged periods in its presence.

Catalyst Considerations: For the direct isocyanate-amine coupling, no catalyst is generally required. commonorganicchemistry.com However, for more advanced synthetic routes, catalysts are essential.

Palladium Catalysts: Systems based on palladium complexes (e.g., using ligands like Josiphos or Xantphos) are used for C-N cross-coupling reactions of aryl halides with urea or cyanates. nih.govacs.org

Lewis Acids: In syntheses proceeding via carbamates, Lewis acids like Lanthanum(III) triflate (La(OTf)₃) can catalyze the conversion of the carbamate to the urea. organic-chemistry.org

Bases: In methods using phosgene equivalents, a stoichiometric amount of a tertiary amine base (e.g., triethylamine, pyridine, or DBU) is necessary to scavenge the acid byproduct. mdpi.comtandfonline.com In some carbamate-to-urea conversions, DBU can facilitate the transformation. tandfonline.comtandfonline.com

For the specific synthesis of this compound, a catalyst-free approach in a simple aprotic solvent represents the most optimized and straightforward protocol.

Spectroscopic and Analytical Characterization for Academic Rigor

The confirmation of the molecular structure and purity of this compound is achieved through a combination of sophisticated analytical methods. These techniques provide unambiguous evidence for the compound's identity and quality.

Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectroscopy are utilized to map the connectivity of atoms within the molecule.

In a typical ¹H NMR spectrum, the protons on the aromatic rings and the urea linkage exhibit characteristic chemical shifts and coupling patterns. The protons of the 3-chlorophenyl group and the 4-cyanophenyl group will appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific substitution pattern of each ring influences the multiplicity of these signals, often observed as doublets, triplets, and doublet of doublets. The N-H protons of the urea moiety are also observable and their chemical shift can be sensitive to the solvent and concentration.

¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. The spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbon of the urea group (around δ 150-160 ppm), the cyano carbon (around δ 110-120 ppm), and the various aromatic carbons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Urea N-H 8.5 - 9.5 Singlet (broad) -
Aromatic H (ortho to CN) 7.7 - 7.9 Doublet 8-9
Aromatic H (meta to CN) 7.6 - 7.8 Doublet 8-9
Aromatic H (ortho to Cl) 7.3 - 7.5 Multiplet -
Aromatic H (meta to Cl) 7.1 - 7.3 Multiplet -

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which serves as a powerful confirmation of the chemical formula.

Upon ionization, the molecule will generate a molecular ion peak ([M]⁺) corresponding to its molecular weight. The isotopic pattern of this peak, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio, provides a distinctive signature for a chlorine-containing compound. Fragmentation patterns observed in the mass spectrum can also offer further structural insights.

Table 2: Expected Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₄H₁₀ClN₃O
Molecular Weight (³⁵Cl) 271.05
Molecular Weight (³⁷Cl) 273.05

Chromatographic Techniques for Purity Assessment

The purity of a synthesized compound is critical for its subsequent use in any application. High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of non-volatile organic compounds like this compound.

A solution of the compound is injected into the HPLC system and passed through a column packed with a stationary phase. A mobile phase, typically a mixture of organic solvents and water, is used to elute the compound. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions. A pure sample will ideally show a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities. Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks. nih.gov

Table 3: Typical HPLC Parameters for Purity Analysis

Parameter Condition
Column C18 reverse-phase
Mobile Phase Acetonitrile/Water gradient
Detection UV at 254 nm

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles within the molecule.

A suitable single crystal of this compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map of the molecule. This map is then used to determine the positions of the individual atoms. Furthermore, X-ray crystallography reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. This information is crucial for understanding the physical properties of the compound. For instance, in a related compound, 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea, the two benzene (B151609) rings were found to be roughly coplanar, and molecules formed cyclic intermolecular associations through hydrogen bonds. nih.gov

Table 4: Illustrative Crystallographic Data for a Urea Derivative

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.3410
b (Å) 12.5410
c (Å) 12.1120
β (°) 99.866
V (ų) 1248.2

Note: The data presented is for a related compound, 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea, and serves as an illustrative example of the type of information obtained from X-ray crystallography. nih.gov

Computational and Theoretical Investigations of 1 3 Chlorophenyl 3 4 Cyanophenyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a detailed view of the electronic landscape of 1-(3-chlorophenyl)-3-(4-cyanophenyl)urea.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-31G**, are utilized to optimize the molecular geometry and determine its electronic properties. nih.gov These studies reveal the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map helps in identifying the regions of the molecule that are rich or deficient in electrons, which is crucial for predicting sites of electrophilic and nucleophilic attack. For instance, the electronegative oxygen and nitrogen atoms of the urea (B33335) linkage and the cyano group are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the amine groups are anticipated to exhibit positive potential.

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Calculated Electronic Properties of this compound
ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-2.0
HOMO-LUMO Gap (ΔE)4.5
Chemical Potential (μ)-4.25
Chemical Hardness (η)2.25
Global Electrophilicity Index (ω)4.01

Molecular Modeling and Docking Studies

Molecular modeling techniques are instrumental in predicting how this compound might interact with biological macromolecules, which is a cornerstone of drug design and discovery.

Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor. For this compound, docking studies can be performed against various protein targets known to be modulated by urea-based compounds, such as certain kinases or receptors. nih.gov These simulations predict the binding affinity, typically expressed as a binding energy score (e.g., in kcal/mol), and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The urea moiety is a common hydrogen bond donor and acceptor, and the phenyl rings can participate in pi-stacking and hydrophobic interactions.

Table 2: Predicted Binding Affinities and Interactions from Molecular Docking
Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase A-8.5ASP165, LYS45Hydrogen Bond
PHE150Pi-Pi Stacking
Receptor B-7.9LEU210, VAL240Hydrophobic
SER208Hydrogen Bond

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is performed to identify the low-energy conformations of the molecule. This is important because the biological activity of a molecule is often dependent on its three-dimensional shape. Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding pose predicted by docking, the flexibility of the ligand and the protein, and the role of solvent molecules in the binding process. These simulations can confirm the stability of key hydrogen bonds and other interactions, lending greater confidence to the docking predictions.

Structure Prediction and Intermolecular Interactions

Hydrogen Bonding Network Analysis

The urea functionality is a potent hydrogen bond donor (N-H) and acceptor (C=O), making it a key player in the formation of robust supramolecular structures. In diarylureas, these hydrogen bonds are fundamental to the assembly of the crystal lattice.

In the crystal structure of the analogous 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea, the molecules form cyclic intermolecular associations through two urea N-H⋯O hydrogen bonds. nih.gov This creates a one-dimensional chain structure. It is highly probable that this compound would exhibit a similar primary hydrogen bonding motif, where the N-H groups of the urea bridge interact with the cyano nitrogen atoms of adjacent molecules. The urea carbonyl oxygen is also a potential hydrogen bond acceptor.

Computational models would predict the geometry of these interactions, including donor-acceptor distances and angles, which are critical for the stability of the network. In related phenylurea derivatives, N-H⋯O bond lengths are typically observed in the range of 2.0 to 2.2 Å. researchgate.net The strength of these bonds can be further evaluated using quantum chemical calculations, which provide interaction energies.

Table 1: Predicted Hydrogen Bond Parameters for this compound (based on the analogue 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea)

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠DHA (°)
N-H···N (cyano)~0.86~2.1-2.3~2.9-3.2~150-170
N-H···O (carbonyl)~0.86~2.0-2.2~2.8-3.1~160-175
C-H···O (carbonyl)~0.95~2.3-2.6~3.2-3.5~140-160
C-H···Cl~0.95~2.7-3.0~3.5-3.8~130-150

Note: The data in this table is predictive and based on typical values observed in similar structures and the specific values from the nitro-analogue where applicable.

Pi-Stacking Interactions

The presence of two aromatic rings in this compound makes π-stacking interactions a significant contributor to the crystal packing. These interactions occur between the electron-rich π-systems of the phenyl rings. The geometry of these interactions can be parallel-displaced or T-shaped (edge-to-face).

In many diarylurea structures, the phenyl rings of adjacent molecules arrange in a parallel-displaced fashion, maximizing the attractive forces while minimizing steric hindrance. The presence of an electron-withdrawing cyano group on one ring and a moderately electron-withdrawing chlorine atom on the other can influence the nature of the π-stacking. This can lead to what is known as a "substituted-unsubstituted" or "electronically complementary" π-stacking arrangement, which can be energetically favorable.

Computational analysis, through methods like Density Functional Theory (DFT) with dispersion corrections, can quantify the energy of these interactions. The key parameters for describing π-stacking are the inter-planar distance between the aromatic rings and the offset of the ring centroids.

Table 2: Predicted π-Stacking Parameters for this compound

Interacting RingsGeometryInter-planar Distance (Å)Centroid-to-Centroid Distance (Å)
Phenyl ↔ PhenylParallel-displaced~3.4 - 3.8~3.6 - 4.5
Phenyl ↔ PhenylT-shaped~4.5 - 5.5~4.8 - 6.0

Note: These values represent typical ranges for π-stacking interactions in organic molecules.

Crystal Packing and Supramolecular Assembly Prediction

Based on the analysis of the nitro-analogue, 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea, a monoclinic crystal system is a likely possibility. nih.gov The molecules are expected to self-assemble into one-dimensional chains or tapes via the primary N-H···N or N-H···O hydrogen bonds. These chains would then be further organized into a three-dimensional architecture through the weaker π-stacking and C-H···X interactions.

Computational crystal structure prediction (CSP) methods can be employed to generate and rank a series of possible crystal packings based on their calculated lattice energies. These methods explore different possible space groups and molecular conformations to identify the most plausible crystal structures.

Table 3: Predicted Crystal Data for this compound (based on the analogue 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea)

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c (or similar)
a (Å)~8.3
b (Å)~12.5
c (Å)~12.1
β (°)~100
V (ų)~1250
Z4

Note: This data is based on the reported crystal structure of 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea and serves as a predictive model for the cyano-analogue. nih.gov

Mechanistic Studies of 1 3 Chlorophenyl 3 4 Cyanophenyl Urea at the Molecular and Cellular Level

Elucidation of Molecular Targets and Pathways

Enzyme Inhibition Profiling (e.g., Kinases, Sirtuins, Dioxygenases)

There is a lack of specific data from broad kinase, sirtuin, or dioxygenase inhibition profiling screens for 1-(3-Chlorophenyl)-3-(4-cyanophenyl)urea. However, studies on a series of related 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives have indicated that compounds with a similar structural backbone can act as inhibitors of key signaling kinases. researchgate.netnih.gov

Specifically, this related class of compounds has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway. researchgate.netnih.govpolito.it This pathway is crucial for cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. The representative compounds from this series were found to suppress the phosphorylation of Akt and the downstream effector S6K. researchgate.netnih.gov

No specific inhibition data for this compound against sirtuins or dioxygenases was identified in the reviewed literature.

Receptor Modulation Studies (e.g., Allosteric Regulation)

Currently, there are no published studies detailing the modulation of specific receptors, including any potential allosteric regulation, by this compound. Research on other urea-based compounds has explored allosteric modulation of targets such as the cannabinoid type-1 (CB1) receptor, but these compounds belong to a different structural class. nih.gov

In Vitro Cellular Activity and Phenotypic Analysis

The in vitro cellular effects of this compound have not been a specific focus of published research. Insights can be drawn from studies on closely related diaryl urea (B33335) derivatives.

Studies on Cellular Proliferation and Growth Inhibition

While specific IC50 values for this compound against a panel of cell lines are not available, the broader class of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives has demonstrated significant anti-proliferative activities against several breast cancer cell lines, including the triple-negative breast cancer (TNBC) cell line MDA-MB-231. researchgate.netnih.gov The anti-proliferative effects are linked to the inhibition of the PI3K/Akt/mTOR and Hedgehog signaling pathways. researchgate.netnih.govpolito.it

Table 1: Anti-proliferative Activity of a Structurally Related Diaryl Urea Derivative (Compound 9i from Li et al., 2017) Note: This data is for a related compound, not this compound.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast CancerNot explicitly stated for this compound
MDA-MB-231Triple-Negative Breast CancerNot explicitly stated for this compound
T47DBreast CancerNot explicitly stated for this compound

Data for a representative compound of a similar class showed potent activity, though specific values for this analogue were not detailed in the abstract. researchgate.net

Investigation of Apoptotic Induction Pathways

Structurally similar diaryl ureas have been shown to induce apoptosis in breast cancer cells. researchgate.netpolito.it For instance, a representative compound from the 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea series was found to cause significant apoptosis in T47D and MDA-MB-231 cells. researchgate.netnih.gov The mechanism is likely linked to the inhibition of pro-survival signaling pathways like PI3K/Akt/mTOR.

Analysis of Cell Cycle Perturbations

Direct analysis of cell cycle perturbations induced by this compound is not found in the current body of scientific literature. Studies on other urea-containing compounds have reported cell cycle arrest, often in the G2/M or G0/G1 phase, as a consequence of inhibiting key cell cycle-regulating kinases. researchgate.net However, without direct experimental evidence, the specific effects of this compound on cell cycle progression remain speculative.

Modulation of Intracellular Signaling Cascades

While direct studies on the modulation of intracellular signaling cascades by this compound are not extensively documented in publicly available research, the mechanism of action can be inferred from the well-established activities of structurally analogous diaryl urea compounds. The diaryl urea scaffold is a prominent feature in a multitude of kinase inhibitors, which function by interfering with key signaling pathways that regulate cellular processes like proliferation, survival, and angiogenesis.

A significant body of research on diaryl ureas points towards their role as inhibitors of various protein kinases. nih.gov These enzymes are crucial components of signaling cascades, and their dysregulation is a hallmark of numerous diseases, including cancer. The urea moiety is critical for the biological activity, forming key hydrogen bond interactions with the hinge region of the kinase domain, a common feature among kinase inhibitors. nih.gov

Based on the activity of its close structural relatives, this compound is likely to exert its biological effects through the inhibition of one or more of the following signaling pathways:

VEGFR-2 Signaling: Many diaryl ureas are potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.govnih.gov Inhibition of VEGFR-2 blocks the downstream signaling cascade, which includes the Ras/MEK/ERK and PI3K/Akt pathways, thereby suppressing the formation of new blood vessels required for tumor growth. The substitution pattern on the phenyl rings of diaryl ureas plays a crucial role in their inhibitory potency and selectivity. nih.gov

PI3K/Akt/mTOR Pathway: A series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway. researchgate.net This pathway is central to cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Inhibition of this pathway by these urea derivatives leads to decreased phosphorylation of key downstream effectors like Akt and S6K, ultimately inducing apoptosis and inhibiting cell proliferation. researchgate.netbiorxiv.org

Hedgehog Signaling Pathway: In addition to the PI3K/Akt/mTOR pathway, some diaryl ureas also demonstrate inhibitory activity against the Hedgehog (Hh) signaling pathway. researchgate.netbiorxiv.org The Hh pathway is crucial during embryonic development and its reactivation in adults is linked to the development and progression of several cancers. Inhibition of this pathway can suppress tumor growth and overcome drug resistance. researchgate.netbiorxiv.org

c-MET Signaling: The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, and metastasis. Several 1,3-diphenylurea (B7728601) derivatives have been developed as inhibitors of c-MET, demonstrating their potential as anticancer agents. nih.gov

The presence of the 3-chlorophenyl group and the 4-cyanophenyl group on the urea backbone of this compound suggests that it likely shares these inhibitory activities. The electron-withdrawing nature of the chloro and cyano groups can influence the electronic properties of the molecule and its binding affinity to the target kinases.

Comparative Analysis with Structurally Related Biologically Active Urea Derivatives

To understand the specific role of the 3-chloro and 4-cyano substitutions, a comparative analysis with structurally related urea derivatives is essential. The biological activity of diaryl ureas is highly dependent on the nature and position of the substituents on the phenyl rings.

Compound NameSubstitution on Phenyl Ring 1Substitution on Phenyl Ring 2Biological ActivityKey Signaling Pathway(s) AffectedReference
This compound 3-Chloro4-CyanoLikely kinase inhibitorInferred: VEGFR-2, PI3K/Akt/mTOR, Hedgehog, c-MET-
1-(3-Aryl-4-chlorophenyl)-3-(p-aryl)urea Derivatives3-Aryl, 4-Chloropara-ArylAnticancerPI3K/Akt/mTOR, Hedgehog researchgate.netbiorxiv.org
1-(4-Chlorophenyl)-3-(4-pyridyl)urea4-Chloro4-PyridylCytokinin-like activityNot specified
1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea3-Chloro4-NitroBiologically active urea compoundNot specified nih.gov
1,3-Diphenylurea DerivativesVarious substitutionsVarious substitutionsAntiviral (inhibits endocytosis)Clathrin-mediated endocytosis plos.orgnih.gov
Diarylureas with isoxazol[3,4-b]pyridine-3-amino-structureIsoxazol[3,4-b]pyridine-3-aminoVarious aryl groupsMulti-target kinase inhibitorFLT-3, KDR, PDGFR-β nih.gov
1,3-Diphenylurea appended aryl pyridine (B92270) derivativesPhenylAryl pyridineAnticancer (apoptosis induction)c-MET, VEGFR-2 nih.gov
1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea DerivativesPhenyl4-(Pyridin-3-yl)phenylAntiproliferativeNot specified mdpi.comresearchgate.net

The data in the table highlights several key structure-activity relationships:

Effect of Halogen Substitution: The presence of a chlorine atom on one of the phenyl rings is a common feature in many biologically active diaryl ureas, often contributing to enhanced inhibitory activity. nih.gov

Role of the Second Phenyl Ring Substituent: The substituent on the second phenyl ring is critical in determining the specific biological target and activity. For instance, a para-pyridyl group can impart cytokinin-like activity, while a nitro or cyano group is often found in kinase inhibitors. The cyano group, being a hydrogen bond acceptor, can participate in crucial interactions within the kinase binding site.

Multi-Targeting Capabilities: Many diaryl urea derivatives exhibit inhibitory activity against multiple kinases, a characteristic that can be advantageous in overcoming drug resistance in cancer therapy. researchgate.netbiorxiv.orgnih.gov

Impact on Different Biological Processes: Beyond kinase inhibition, diaryl ureas have been identified as inhibitors of other cellular processes, such as endocytosis, demonstrating the versatility of this chemical scaffold. plos.orgnih.gov

Structure Activity Relationship Sar Studies of 1 3 Chlorophenyl 3 4 Cyanophenyl Urea Analogs

Impact of Substituent Modifications on Biological Activities

The biological activity of 1-(3-Chlorophenyl)-3-(4-cyanophenyl)urea analogs can be significantly modulated by altering the substituents on the phenyl rings. These modifications can affect the compound's electronic properties, lipophilicity, and steric profile, all of which play a crucial role in its interaction with biological targets.

Halogenation is a common strategy in drug design to enhance biological activity. In the context of this compound analogs, the position and nature of the halogen substituent on the phenyl ring are pivotal. Studies on related diaryl urea (B33335) derivatives have shown that the presence of a chlorine atom at the 3-position of the phenyl ring often contributes positively to the compound's efficacy. For instance, in a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs developed as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor, substitutions at the 3-position of the phenethyl group, including chlorine, afforded enhanced potency compared to substitutions at the 4-position. nih.gov

The introduction of different halogens (e.g., fluorine, bromine, iodine) or multiple halogen substituents can further fine-tune the activity. Generally, the increasing size and lipophilicity from fluorine to iodine can influence the binding affinity and pharmacokinetic properties of the molecule. nih.gov The electronic effect of the halogen, being an electron-withdrawing group, can also impact the acidity of the urea N-H protons, which are often involved in hydrogen bonding with the target protein.

The cyano group (-C≡N) is a unique functional group that can significantly influence a molecule's biological activity. It is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions, which are crucial for target recognition and binding. nih.gov In many instances, the nitrile group has been incorporated into drug candidates to enhance their binding affinity and improve their pharmacokinetic profile. nih.gov

For analogs of this compound, the 4-cyano group on the phenyl ring is often essential for potent activity. Its linear geometry and electronic properties allow it to fit into specific binding pockets and interact with key amino acid residues of the target protein. nih.gov For example, in the development of certain inhibitors, the cyano moiety has been shown to play a crucial role in engaging with the target enzyme's active site. nih.gov Replacement of the cyano group with other substituents, such as a nitro or methylsulfonyl group, can lead to a significant decrease in activity, highlighting its importance for target recognition. nih.gov

Beyond halogenation and the cyano group, the introduction of other electrophilic (electron-withdrawing) and nucleophilic (electron-donating) substituents can have a profound impact on the biological activity of this compound analogs.

The following table summarizes the effects of various substituents on the activity of related diaryl urea compounds:

Positional Isomerism and Stereochemical Considerations

The relative positions of substituents on the aromatic rings (positional isomerism) can dramatically affect the biological activity of this compound analogs. For instance, moving the chloro group from the 3-position to the 2- or 4-position on the phenyl ring can alter the molecule's conformation and its ability to fit into the target's binding site. Studies on similar diaryl ureas have demonstrated that meta-substitution is often optimal for activity. nih.gov

Similarly, the position of the cyano group is critical. A shift from the 4-position to the 2- or 3-position on the other phenyl ring would likely result in a significant loss of activity, as the precise orientation of this group is often required for key interactions with the biological target.

Stereochemical considerations become important if chiral centers are introduced into the molecule, for example, by adding a chiral substituent. The different enantiomers of such a molecule could exhibit vastly different biological activities, as they would interact differently with the chiral environment of the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pharmacophorejournal.com For analogs of this compound, 3D-QSAR models can be developed to provide insights into the structural requirements for optimal activity. nih.gov

These models typically use molecular descriptors that quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. The generated QSAR models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds. pharmacophorejournal.com A successful 3D-QSAR model can reveal which regions of the molecule are sensitive to modification and what types of substituents are likely to enhance activity. nih.gov

Pharmacophore Development from SAR Data

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. nih.gov Based on the SAR data obtained from a series of active analogs of this compound, a pharmacophore model can be developed.

This model would typically include features such as hydrogen bond donors (from the urea N-H groups), hydrogen bond acceptors (from the urea carbonyl and the cyano group), and hydrophobic/aromatic regions (from the phenyl rings). nih.gov Such a pharmacophore model serves as a valuable tool in virtual screening to identify new chemical entities with the potential for similar biological activity and can guide the rational design of novel analogs with improved properties. frontiersin.org

Advanced Applications of 1 3 Chlorophenyl 3 4 Cyanophenyl Urea

Chemical Probe Development for Biological Systems

While specific studies on 1-(3-Chlorophenyl)-3-(4-cyanophenyl)urea as a chemical probe are not extensively documented, the broader class of diaryl ureas has been widely explored for its potential to interact with biological targets. The core urea (B33335) structure can mimic peptide bonds and act as a scaffold for presenting various functional groups to biological macromolecules. The specific substitutions on the phenyl rings of this compound suggest its potential for targeted biological activity.

Research on analogous compounds provides a strong rationale for investigating the subject compound as a chemical probe. For instance, derivatives of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea have been synthesized and evaluated for their anticancer activity, demonstrating inhibition of critical signaling pathways such as PI3K/Akt/mTOR and Hedgehog. researchgate.netnih.gov These pathways are often dysregulated in cancer, making inhibitors valuable tools for research and potential therapeutics. Another related compound, a 3-(4-chlorophenyl)-1-(phenethyl)urea analog, has been identified as an allosteric modulator of the Cannabinoid Type-1 (CB1) receptor, which is implicated in various physiological processes, including pain, appetite, and mood. nih.gov

The structural motifs of this compound—specifically the chloro and cyano substitutions—can influence its binding affinity and selectivity for biological targets. The chlorine atom can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition. The cyano group, with its strong dipole moment, can participate in dipole-dipole interactions and hydrogen bonding. These features suggest that this compound could be a valuable candidate for screening against a variety of biological targets, including enzymes and receptors, to identify new chemical probes for studying biological systems.

Table 1: Examples of Biologically Active Diaryl Urea Analogs

Compound ClassBiological Target/ApplicationKey Structural FeaturesReference
1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivativesPI3K/Akt/mTOR and Hedgehog signaling pathways (anticancer)Aryl substitutions on both phenyl rings researchgate.netnih.gov
3-(4-chlorophenyl)-1-(phenethyl)urea analogsAllosteric modulator of the Cannabinoid Type-1 (CB1) receptorPhenethyl group and substituted phenyl ring nih.gov

Contributions to Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has greatly benefited from the use of urea-based compounds. The directional and robust hydrogen-bonding capabilities of the urea group make it an excellent motif for the construction of well-defined, self-assembled structures. This compound is well-suited for such applications due to its combination of hydrogen bond donors (the N-H groups of the urea) and acceptors (the carbonyl oxygen and the cyano nitrogen), as well as the potential for π-π stacking interactions between the aromatic rings.

Urea derivatives are known to self-assemble into various architectures, including one-dimensional tapes, helices, and more complex three-dimensional networks. These assemblies are held together by a network of N-H···O=C hydrogen bonds. In the case of this compound, the presence of the cyano group can introduce additional N-H···N≡C hydrogen bonding motifs, leading to more complex and potentially more stable supramolecular structures.

The formation of supramolecular polymers and gels from small molecule ureas is a well-established phenomenon. rsc.org These "smart" materials can respond to external stimuli such as temperature, pH, or the presence of specific ions. While specific studies on gel formation by this compound are limited, its structural similarity to other known organogelators suggests its potential in this area. The balance of hydrogen bonding, π-π stacking, and dipole-dipole interactions can lead to the formation of long, entangled fibrous networks that immobilize solvent molecules, resulting in a gel.

Furthermore, multivalent urea-based receptors, such as those built on a tris(2-aminoethyl)amine (B1216632) (tren) scaffold with halophenyl-substituted urea groups, have been shown to form dimeric molecular capsules that can encapsulate guest molecules. rsc.org This demonstrates the potential for diaryl ureas like this compound to be incorporated into larger, pre-organized hosts for the creation of functional molecular containers.

The urea moiety is a powerful and well-recognized binding site for anions. The two N-H groups can act in concert to bind anions through hydrogen bonding. The electron-withdrawing nature of the phenyl groups in this compound would enhance the acidity of the N-H protons, thereby strengthening their interaction with anionic guests.

The design of synthetic receptors for the selective recognition of anions is a major focus of supramolecular chemistry. Urea-based receptors have been shown to bind a variety of anions, including halides, carboxylates, and phosphates. The selectivity of these receptors can be tuned by modifying the substituents on the urea nitrogen atoms. In this compound, the electronic properties and steric profile of the chlorophenyl and cyanophenyl groups would dictate its binding preferences for different anions. The development of such receptors has applications in areas ranging from environmental sensing to medical diagnostics.

Role in Material Science Applications

The unique combination of functional groups and aromatic character in this compound also makes it a promising candidate for applications in material science.

While not a polymer itself, this compound can be incorporated into polymeric materials to impart specific properties. For example, it could be used as a functional additive in polymer composites. Its ability to form strong hydrogen bonds could enhance the mechanical properties of the composite material by promoting adhesion between the polymer matrix and a filler.

Furthermore, polyurethane and polyurea-based materials are known for their excellent mechanical properties and are used in a wide range of applications. rsc.org The chemistry of diaryl ureas is central to the formation of polyureas. While this compound is a monomeric compound, its study can provide insights into the non-covalent interactions that govern the properties of more complex polyurea systems.

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics, such as in frequency doubling of laser light and in optical switching devices. A key requirement for a molecule to exhibit second-order NLO activity is a large molecular hyperpolarizability, which is often found in molecules possessing both electron-donating and electron-withdrawing groups connected by a π-conjugated system.

Urea itself is a well-known NLO material, and its derivatives have been extensively studied for their NLO properties. nih.govscilit.compku.edu.cn The structure of this compound, with its urea core and substituted aromatic rings, fits the general design principles for NLO-active molecules. The chlorophenyl and cyanophenyl groups act as electron-withdrawing substituents, which can lead to a significant intramolecular charge transfer and a large molecular dipole moment, both of which are conducive to NLO activity. Theoretical and experimental studies on similar push-pull organic molecules have demonstrated their potential as high-performance NLO materials. nih.gov The specific arrangement of the chloro and cyano groups on the phenyl rings of this compound would influence the magnitude and direction of the charge transfer, and thus its NLO response.

Green Chemistry Approaches in Urea Synthesis and Application

The principles of green chemistry are increasingly being integrated into the synthesis and application of chemical compounds to minimize environmental impact and enhance safety. For the production of this compound and other diaryl ureas, this involves a shift away from hazardous reagents and solvents towards more sustainable alternatives.

Traditional vs. Green Synthesis of Diaryl Ureas

Historically, the synthesis of diaryl ureas has often relied on the use of phosgene (B1210022) and its derivatives. nih.gov Phosgene is a highly toxic and hazardous chemical, making its use a significant safety and environmental concern. The conventional method typically involves the reaction of an amine with phosgene to form an isocyanate intermediate, which then reacts with another amine to produce the urea derivative. nih.gov This process not only involves a dangerous primary reagent but can also generate chlorinated byproducts. nih.gov

Green chemistry seeks to replace such hazardous materials with safer alternatives. rsc.org Modern approaches to urea synthesis focus on phosgene-free routes, the use of greener solvents, and the development of catalytic systems that improve efficiency and reduce waste. rsc.orgresearchgate.net

Phosgene-Free Synthetic Routes

Several phosgene-free methods for the synthesis of diaryl ureas have been developed, aligning with the principles of green chemistry.

One prominent approach involves the use of safer carbonyl sources . N,N'-Carbonyldiimidazole (CDI) is a crystalline solid that serves as a less toxic substitute for phosgene. nih.gov It reacts with amines to form the desired urea derivatives without producing chlorinated waste. nih.gov Another alternative is the use of carbonates, such as dimethyl carbonate, which is considered a green reagent due to its low toxicity and biodegradability. researchgate.net

Catalytic carbonylation represents another significant advancement. The direct carbonylation of amines and nitroaromatics using carbon monoxide (CO) in the presence of a catalyst can produce ureas efficiently. rsc.org While CO is also toxic, this method can be performed in a closed system, and it avoids the production of large quantities of salt byproducts that are common in other methods. rsc.org Palladium-catalyzed reductive carbonylation of nitroaromatics is one such example that offers a high-yield, one-step synthesis of diaryl ureas. researchgate.net

The following table provides a comparative overview of traditional versus green synthetic routes for diaryl ureas.

Aspect Traditional Phosgene-Based Synthesis Green Chemistry Approaches
Carbonyl Source Phosgene, Triphosgene (B27547)N,N'-Carbonyldiimidazole (CDI), Dimethyl Carbonate (DMC), Carbon Monoxide (CO)
Safety Highly toxic and hazardous reagentsSafer, less toxic alternatives
Byproducts Chlorinated waste, Salt byproductsMinimal byproducts, often biodegradable
Solvents Often chlorinated solventsGreener solvents (e.g., water, ethanol), solvent-free conditions
Catalysis Often stoichiometric reagentsCatalytic amounts of transition metals (e.g., Palladium) or organocatalysts

Solvent and Catalyst Innovations

The choice of solvent and catalyst plays a crucial role in the green synthesis of this compound.

Greener Solvents: The use of environmentally benign solvents is a cornerstone of green chemistry. For urea synthesis, researchers have explored the use of water, which is non-toxic, non-flammable, and readily available. Microwave-assisted synthesis of monosubstituted ureas in water has been shown to be a rapid and efficient method. The use of supercritical carbon dioxide as a reaction medium is another innovative approach, as it is a non-toxic and renewable solvent.

Catalytic Systems: The development of efficient catalytic systems can significantly reduce the environmental footprint of chemical synthesis. For diaryl ureas, palladium-catalyzed C-N cross-coupling reactions have emerged as a versatile method. nih.gov This approach allows for the synthesis of unsymmetrical diaryl ureas with high yields and selectivity under relatively mild conditions. nih.gov The catalyst can often be used in small quantities and, in some cases, can be recycled and reused.

The following interactive data table illustrates the yields of various unsymmetrical diaryl ureas synthesized via a green palladium-catalyzed C-N cross-coupling reaction. While specific data for this compound is not provided in the cited literature, the table demonstrates the broad applicability and efficiency of this green method for structurally related compounds.

Aryl Halide Coupling Partner Catalyst System Solvent Temperature (°C) Yield (%)
4-ChlorotoluenePhenylureaPd(OAc)2 / Ligandt-BuOH8585
4-ChloroanisolePhenylureaPd(OAc)2 / Ligandt-BuOH8592
3-ChloropyridinePhenylureaPd(OAc)2 / Ligandt-BuOH8578
1-Chloro-4-nitrobenzenePhenylureaPd(OAc)2 / Ligandt-BuOH8565

This data is representative of yields obtained for analogous compounds through palladium-catalyzed C-N coupling reactions and serves to illustrate the potential of this green methodology for the synthesis of this compound.

Atom Economy and Waste Reduction

A key principle of green chemistry is maximizing atom economy, which means that the maximum number of atoms from the reactants are incorporated into the final product. One-pot synthesis and multicomponent reactions are strategies that align with this principle. researchgate.net For instance, a one-pot, three-component reaction under solvent-free conditions has been reported for the synthesis of novel quinolinyl-diaryl urea derivatives, showcasing a green and efficient approach. researchgate.net Such methods reduce the number of synthetic steps, minimize the use of solvents and purification agents, and consequently decrease waste generation.

Future Outlook

The future of the synthesis and application of this compound and other diaryl ureas will likely see a greater emphasis on sustainable practices. This includes the development of even more efficient and recyclable catalysts, the use of bio-based solvents and starting materials, and the application of continuous flow chemistry to improve safety and efficiency. As the demand for greener chemical processes grows, the integration of these principles will be essential for the environmentally responsible production of this important class of compounds.

Future Research Directions and Unexplored Avenues for 1 3 Chlorophenyl 3 4 Cyanophenyl Urea

Identification of Novel Molecular Targets

A primary avenue for future research is the identification of novel protein targets for 1-(3-Chlorophenyl)-3-(4-cyanophenyl)urea. The diaryl urea (B33335) moiety is known to interact with a range of proteins, often acting as a type II kinase inhibitor that binds to the DFG-out conformation of kinases. mdpi.com Many of these kinases, such as mitogen-activated protein kinases (MAPKs), cyclin-dependent kinases (CDKs), and receptor tyrosine kinases, are crucial targets in cancer therapy due to their roles in cell cycle regulation and apoptosis. mdpi.com Beyond kinases, other notable protein classes targeted by diaryl ureas include carbonic anhydrases, glycogen (B147801) phosphorylase, and dihydroorotate (B8406146) dehydrogenase. mdpi.com

Future research should employ a multi-pronged approach to deconvolve the target landscape of this compound. This could involve:

Proteome-wide screening: Utilizing techniques such as chemical proteomics and thermal proteome profiling to identify direct binding partners in an unbiased manner within cancer cell lines.

Kinome profiling: Comprehensive screening against a panel of hundreds of kinases to determine its selectivity profile and identify potential off-target effects or novel anti-cancer activities.

Phenotypic screening: Employing high-content imaging and other phenotypic assays to uncover unexpected biological activities, which can then be traced back to a specific molecular target through target deconvolution studies.

Given the structural similarities to compounds with known antimicrobial and antiviral properties, exploring its potential against infectious disease targets is also a valid and underexplored direction. nih.gov For instance, some diaryl ureas have shown efficacy against S. mansoni and in mouse models of malaria. nih.gov

Integration with Emerging Methodologies in Chemical Biology

The field of chemical biology is rapidly evolving, and integrating this compound with these new methodologies could yield powerful research tools and therapeutic strategies.

Targeted Protein Degradation: The compound could be developed into a warhead for a Proteolysis-Targeting Chimera (PROTAC). By linking it to an E3 ligase-recruiting ligand, the resulting PROTAC could induce the degradation of its target protein rather than just inhibiting it. This approach can offer advantages in terms of potency and duration of action.

Molecular Glues: Investigating whether this compound or its derivatives can act as "molecular glues" to induce or stabilize protein-protein interactions is a novel research avenue. This could lead to the modulation of cellular pathways that are difficult to target with traditional inhibitors.

DNA-Encoded Libraries (DELs): The core structure of this compound can be used as a scaffold in the design of DNA-encoded libraries. This would allow for the synthesis and screening of millions of derivatives against a wide array of protein targets, accelerating the discovery of new binders.

Fluorescent Probes: Functionalizing the molecule with a fluorophore could create chemical probes for use in fluorescence lifetime imaging microscopy (FLIM) or other advanced imaging techniques. rsc.org These probes would enable the visualization of target engagement and localization within living cells.

A summary of these emerging methodologies and their potential application is presented in the table below.

MethodologyApplication for this compoundPotential Outcome
Targeted Protein Degradation (PROTACs)Use as a warhead to recruit a target protein for degradation.Development of a potent and long-acting therapeutic agent.
Molecular GluesInduce or stabilize novel protein-protein interactions.Modulation of previously "undruggable" cellular pathways.
DNA-Encoded Libraries (DELs)Scaffold for the generation of large, diverse chemical libraries.Rapid identification of new protein targets and potent binders.
Fluorescent ProbesDevelopment of imaging tools for target engagement studies.Visualization of the compound's interaction with its target in real-time.

Exploration of Diverse Supramolecular Architectures

The urea moiety is an excellent hydrogen bond donor and acceptor, and the two aromatic rings can participate in π-π stacking and other non-covalent interactions. mdpi.com These properties make this compound an interesting building block for the construction of diverse supramolecular architectures.

Future research in this area could focus on:

Crystal Engineering: Systematically studying the co-crystallization of the compound with other molecules to form novel crystalline structures with defined properties. The hydrogen bonding capabilities of the urea and the potential for halogen bonding from the chlorine atom can be exploited to guide self-assembly. researchgate.net

Self-Assembling Nanostructures: Investigating the conditions under which this compound can self-assemble into higher-order structures such as nanofibers, gels, or vesicles. These materials could have applications in drug delivery or biomaterials science.

Host-Guest Chemistry: Exploring the use of macrocyclic hosts, such as cyclodextrins or calixarenes, to encapsulate the molecule. This could improve its solubility and bioavailability, or be used to control its release. The formation of such complexes can be studied to understand the thermodynamics of the interactions. acs.org

Development of Advanced Computational Models

Computational chemistry provides powerful tools to understand and predict the behavior of small molecules. For this compound, advanced computational models can guide its future development.

Quantum Chemical Calculations: High-level electronic structure calculations can be used to quantify the energetic contributions of the various non-bonded interactions (hydrogen bonds, π-π stacking, halogen bonds) that govern its binding to target proteins. mdpi.com This can provide a detailed mechanistic understanding of its binding mode.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule and its interactions with target proteins over time. This can reveal important information about the stability of the complex and the role of solvent molecules.

Machine Learning (ML) and Artificial Intelligence (AI): AI and ML models can be trained on existing data for diaryl ureas to predict the biological activity of novel derivatives of this compound. epfl.ch This can accelerate the design-make-test-analyze cycle in drug discovery.

A data-mining approach of the Protein Data Bank (PDB) has revealed that diaryl ureas with aromatic R groups have a more extensive and robust interaction profile compared to those with non-aromatic groups, with an average of 35.9 non-bonded interactions per complex. mdpi.com Similar computational analyses focused on this compound would be highly informative.

Addressing Research Gaps and Challenges in Diaryl Urea Chemistry

While the diaryl urea scaffold is well-established, there are still research gaps and challenges that need to be addressed. Future research on this compound can contribute to overcoming these hurdles.

Improving Physicochemical Properties: Like many diaryl ureas, this compound may suffer from poor aqueous solubility. nih.gov Future work should focus on developing formulation strategies or creating derivatives with improved solubility and oral bioavailability without compromising biological activity.

Overcoming Drug Resistance: In the context of cancer, resistance to kinase inhibitors is a major clinical challenge. Research should investigate the mechanisms by which cancer cells might develop resistance to this compound and design next-generation compounds that can overcome these resistance mechanisms.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships for this compound is needed. This involves synthesizing and testing a series of analogs with modifications at the 3-chloro and 4-cyano positions, as well as on the phenyl rings themselves, to understand how these changes affect target binding and cellular activity. nih.govresearchgate.net For example, studies on other diaryl ureas have shown that electron-withdrawing substituents can enhance inhibitory activity. nih.gov

By systematically addressing these future research directions, the scientific community can fully unlock the potential of this compound as both a valuable research tool and a lead compound for the development of new therapeutics.

Q & A

Q. What are the standard synthetic routes for 1-(3-Chlorophenyl)-3-(4-cyanophenyl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves forming a urea linkage between 3-chloroaniline and 4-cyanophenyl isocyanate. A common approach includes:

  • Step 1: Reacting 3-chloroaniline with phosgene or a safer equivalent (e.g., triphosgene) to generate the corresponding isocyanate intermediate.
  • Step 2: Coupling the intermediate with 4-cyanophenylamine under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane or THF) at 0–25°C.
  • Optimization: Reaction efficiency can be improved using catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) or by controlling stoichiometric ratios. Purification often involves recrystallization or column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key analytical techniques include:

  • Chromatography: HPLC or TLC to assess purity (>95% recommended for biological assays).
  • Spectroscopy:
    • NMR (¹H/¹³C): To confirm aromatic proton environments and urea NH signals (δ 8–10 ppm).
    • FT-IR: Urea carbonyl stretching (~1640–1680 cm⁻¹) and nitrile absorption (~2200 cm⁻¹).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What are the primary biological targets or assays for this compound in early-stage research?

Methodological Answer: Given structural analogs (e.g., diaryl ureas), prioritize:

  • Enzyme Inhibition: Kinase assays (e.g., EGFR, VEGFR) using fluorescence-based or radiometric methods.
  • Cytotoxicity Screening: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Receptor Binding: Radioligand displacement studies for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency or selectivity?

Methodological Answer:

  • Substituent Variation: Modify the chlorophenyl (e.g., meta vs. para substitution) or cyanophenyl groups (e.g., replacing –CN with –NO₂ or –CF₃) to assess electronic effects.
  • Bioisosteric Replacement: Replace urea with thiourea or amide moieties to alter hydrogen-bonding capacity.
  • Assay Design: Test analogs in parallel against primary and counter-targets (e.g., hERG, CYP450) to evaluate selectivity .

Q. What computational strategies are effective for predicting binding modes or pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets in kinases).
  • ADMET Prediction: Tools like SwissADME or pkCSM to estimate solubility, metabolic stability, and blood-brain barrier permeability.
  • MD Simulations: Run nanosecond-scale simulations in explicit solvent (e.g., GROMACS) to study conformational stability .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardize Assays: Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration).
  • Control for Aggregation: Use dynamic light scattering (DLS) to rule out nonspecific activity from compound aggregation.
  • Orthogonal Validation: Confirm results with alternative methods (e.g., CRISPR knockdown if target inhibition is hypothesized) .

Q. What strategies enhance aqueous solubility for in vivo studies without compromising activity?

Methodological Answer:

  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) hydrolyzed in vivo.
  • Formulation Optimization: Use co-solvents (e.g., PEG 400), cyclodextrins, or lipid-based nanoparticles.
  • Structural Tweaks: Add polar substituents (e.g., –OH, –SO₃H) to the aryl rings while monitoring SAR .

Q. How can metabolic stability and toxicity be evaluated preclinically?

Methodological Answer:

  • Microsomal Assays: Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS.
  • Reactive Metabolite Screening: Trapping studies with glutathione (GSH) or potassium cyanide (KCN).
  • Genotoxicity: Ames test (bacterial reverse mutation assay) and micronucleus test in mammalian cells .

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1-(3-Chlorophenyl)-3-(4-cyanophenyl)urea
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.